KRAS G12C inhibitor 33
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Overview
Description
KRAS G12C inhibitor 33 is a small molecule designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. This mutation involves the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 33 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reagents used in these reactions include organometallic reagents, protecting groups, and coupling agents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 33 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that enhance its binding affinity and selectivity for the KRAS G12C mutant protein .
Scientific Research Applications
KRAS G12C inhibitor 33 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety in treating cancers with KRAS G12C mutations.
Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting KRAS-driven cancers
Mechanism of Action
KRAS G12C inhibitor 33 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in an inactive GDP-bound state, preventing its activation and downstream signaling. The inhibition of KRAS signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leads to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
KRAS G12C inhibitor 33 is unique in its high selectivity and potency for the KRAS G12C mutation. Similar compounds include:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor for NSCLC.
Adagrasib (MRTX849): Another potent KRAS G12C inhibitor under clinical investigation.
ARS-853: An early KRAS G12C inhibitor used in preclinical studies
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, binding affinities, and clinical efficacy .
Properties
Molecular Formula |
C30H33N7O3 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-methyl-6-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-3-naphthalen-1-yl-8-(4-prop-2-enoylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C30H33N7O3/c1-4-25(38)35-15-17-36(18-16-35)28-26-27(32-30(33-28)40-19-22-11-8-14-34(22)3)29(39)37(20(2)31-26)24-13-7-10-21-9-5-6-12-23(21)24/h4-7,9-10,12-13,22H,1,8,11,14-19H2,2-3H3/t22-/m0/s1 |
InChI Key |
BZZYACFDPKVXKG-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=NC2=C(C(=O)N1C3=CC=CC4=CC=CC=C43)N=C(N=C2N5CCN(CC5)C(=O)C=C)OC[C@@H]6CCCN6C |
Canonical SMILES |
CC1=NC2=C(C(=O)N1C3=CC=CC4=CC=CC=C43)N=C(N=C2N5CCN(CC5)C(=O)C=C)OCC6CCCN6C |
Origin of Product |
United States |
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